1-(p-Bromobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride
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Overview
Description
1-(p-Bromobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride is a complex organic compound that features a bromobenzyl group, an imino group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Bromobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride typically involves multiple steps. One common approach starts with the bromination of p-toluene to form p-bromotoluene . This intermediate is then subjected to further reactions to introduce the imino and pyrrolidine groups. The final step involves esterification to form the methyl ester and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as photochemical catalysis and vacuum rectification are employed to ensure efficient synthesis and purification .
Chemical Reactions Analysis
Types of Reactions
1-(p-Bromobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation can produce carboxylic acids.
Scientific Research Applications
1-(p-Bromobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(p-Bromobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the imino and pyrrolidine groups can interact with various biological molecules. These interactions can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the imino and pyrrolidine groups.
p-Bromotoluene: Contains the bromobenzyl group but lacks the additional functional groups.
p-Bromobenzyl Alcohol: Similar in structure but contains a hydroxyl group instead of the ester and imino groups.
Uniqueness
1-(p-Bromobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
102584-37-2 |
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Molecular Formula |
C13H16BrClN2O2 |
Molecular Weight |
347.63 g/mol |
IUPAC Name |
methyl 1-[(4-bromophenyl)methyl]-5-iminopyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H15BrN2O2.ClH/c1-18-13(17)11-6-7-12(15)16(11)8-9-2-4-10(14)5-3-9;/h2-5,11,15H,6-8H2,1H3;1H |
InChI Key |
VXKPFLDDUGYYSD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(=N)N1CC2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
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